molecular formula C17H16ClFN6O3 B1191987 Tedizolid HCl

Tedizolid HCl

Cat. No.: B1191987
M. Wt: 406.8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tedizolid HCl is the hydrochloride salt of the active moiety tedizolid, a second-generation oxazolidinone-class antibiotic approved for clinical use. As a reversible inhibitor of bacterial protein synthesis, it binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex . This mechanism provides potent in vitro activity against a wide spectrum of Gram-positive pathogens, making it a valuable tool for researching antimicrobial resistance . Its research value is particularly significant due to its maintained activity against certain linezolid-resistant strains, such as those with cfr-mediated resistance, offering a critical compound for studying next-generation treatment options . This compound is the active form released in vivo from its prodrug, tedizolid phosphate . In research settings, it has been shown to be a reversible inhibitor of monoamine oxidase, with IC50 values of 8.7 uM for MAO-A and 5.7 uM for MAO-B, which is a key consideration for in vitro experimental design . This product is provided for scientific research purposes only and is strictly not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C17H16ClFN6O3

Molecular Weight

406.8

Synonyms

(R)-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one hydrochloride

Origin of Product

United States

Mechanistic Insights of Tedizolid Hcl

Molecular Mechanism of Action: Ribosomal Protein Synthesis Inhibition

Tedizolid's primary mode of action is the inhibition of bacterial protein synthesis. nih.govnih.govbiorbyt.commedchemexpress.com This is achieved by targeting the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. drugbank.comdrugbank.com Specifically, Tedizolid (B1663884) interacts with the 50S large ribosomal subunit, a critical component of the 70S ribosome found in bacteria. nih.govoup.compatsnap.com By binding to this subunit, Tedizolid effectively halts the initiation phase of protein synthesis, preventing the formation of a functional 70S initiation complex. nih.govoup.comnih.gov This complex is essential for the commencement of protein production.

Binding to the 23S Ribosomal RNA (rRNA) of the 50S Subunit

The specific binding site for Tedizolid lies within the 23S ribosomal RNA (rRNA) of the 50S subunit. nih.govnih.govbiorbyt.commedchemexpress.comdrugbank.comoup.com This interaction is fundamental to its inhibitory activity. The oxazolidinone class of antibiotics, including Tedizolid, targets a highly conserved region of the 23S rRNA. nih.gov The binding of Tedizolid to this site physically obstructs the proper assembly of the ribosomal components necessary for protein synthesis.

Interaction with the Peptidyltransferase Centre (PTC) A-site

Tedizolid binds to the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit. drugbank.comdrugbank.commdpi.comoup.com The PTC is the catalytic heart of the ribosome, responsible for forming peptide bonds between amino acids. By occupying the A-site, Tedizolid prevents the incoming aminoacyl-tRNA (aa-tRNA) from binding correctly. oup.compnas.org This steric hindrance directly inhibits the crucial step of peptide bond formation, thereby arresting protein elongation. drugbank.comdrugbank.com

The unique structure of Tedizolid, particularly its C- and D-rings, allows for additional binding interactions within the PTC, enhancing its potency compared to earlier oxazolidinones like linezolid (B1675486). nih.govseq.es These stronger interactions contribute to a more stable binding and, consequently, a more effective inhibition of protein synthesis. nih.gov

Conformational Alterations in 23S rRNA Nucleotides

The binding of Tedizolid to the PTC induces significant conformational changes in key nucleotides of the 23S rRNA. drugbank.comdrugbank.commdpi.com Structural studies have revealed that the binding of oxazolidinones alters the conformation of a universally conserved nucleotide, U2585 (in Escherichia coli numbering), rendering the PTC non-productive for peptide bond formation. drugbank.comdrugbank.commdpi.com This induced conformational change is a critical aspect of Tedizolid's mechanism, as it actively disrupts the catalytic function of the ribosome. Cryo-electron microscopy studies have shown that different oxazolidinones can induce varied conformational changes in the rRNA nucleotides, which may account for their differing activities. acs.org

Distinctive Mechanistic Attributes Compared to Other Non-Oxazolidinone Antibiotics

The mechanism of Tedizolid sets it apart from other classes of antibiotics that also target the ribosome. While many antibiotics interfere with protein synthesis, the specific binding site and the resulting functional inhibition are unique to the oxazolidinones.

For instance, aminoglycosides and tetracyclines primarily target the 30S ribosomal subunit, affecting the decoding of mRNA and the binding of aa-tRNA, respectively. In contrast, macrolides, lincosamides, and streptogramins bind to the 50S subunit, often within the peptide exit tunnel, thereby inhibiting peptide elongation.

Tedizolid's action at the A-site of the PTC, preventing the formation of the initiation complex, is a distinct mechanism. nih.govpatsnap.com This unique target site means that there is generally no cross-resistance between Tedizolid and other classes of protein synthesis inhibitors. europa.eu

Furthermore, some bacteria develop resistance to antibiotics through enzymatic modification of the ribosomal target. For example, the cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies an adenine (B156593) residue in the 23S rRNA, conferring resistance to several antibiotic classes. mdpi.com Tedizolid's modified side chain at the C-5 position allows it to maintain activity against some strains carrying the cfr gene, a notable advantage over linezolid. nih.govoup.comcmac-journal.ru

Table 1: Comparison of Tedizolid's Mechanistic Features

FeatureDescriptionReferences
Target 50S ribosomal subunit, specifically the 23S rRNA. oup.com, patsnap.com, nih.gov, nih.gov, biorbyt.com
Binding Site Peptidyl Transferase Center (PTC) A-site. drugbank.com, drugbank.com, mdpi.com, oup.com
Primary Inhibition Prevents formation of the 70S initiation complex. oup.com, nih.gov, nih.gov
Molecular Effect Induces conformational changes in 23S rRNA nucleotides. drugbank.com, drugbank.com, mdpi.com
Key Nucleotide Interaction Alters the conformation of the conserved U2585 nucleotide. drugbank.com, drugbank.com, mdpi.com

Preclinical Pharmacodynamics and Antimicrobial Spectrum of Tedizolid Hcl

In Vitro Antimicrobial Activity Profiles

In vitro studies have extensively characterized the antimicrobial activity of tedizolid (B1663884) against a diverse collection of Gram-positive bacteria. These studies typically involve determining the minimum inhibitory concentration (MIC) and evaluating time-kill kinetics. fda.govchula.ac.thresearchgate.net

Minimum Inhibitory Concentration (MIC) Determinations against Gram-Positive Microorganisms

MIC values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Tedizolid generally exhibits low MIC values against a broad spectrum of Gram-positive pathogens, indicating potent inhibitory activity. nih.govdovepress.comnih.govfda.govnih.govnih.govresearchgate.netnih.govnih.gov

Tedizolid shows potent in vitro activity against Staphylococcus aureus, including both methicillin-resistant (S. aureus (MRSA)) and methicillin-susceptible (S. aureus (MSSA)) strains. Studies have reported low MIC90 values for both MRSA and MSSA isolates. nih.govdovepress.comfda.govnih.govnih.govnih.gov Tedizolid also demonstrates strong activity against coagulase-negative staphylococci (CoNS), including methicillin-susceptible and methicillin-resistant strains. fda.govnih.govnih.govnih.gov

Tedizolid is active against Enterococcus faecalis and Enterococcus faecium, including vancomycin-resistant enterococci (VRE). nih.govdovepress.comnih.govfda.govnih.govnih.gov While tedizolid generally shows lower MICs compared to linezolid (B1675486) against enterococci, its activity against linezolid-resistant VRE strains can vary depending on the specific resistance mechanism. nih.govnih.gov

Tedizolid exhibits potent activity against various Streptococcus species. This includes Streptococcus pneumoniae, encompassing penicillin-susceptible, intermediate, and resistant isolates. nih.govfda.gov Tedizolid is also active against beta-hemolytic streptococci, such as Streptococcus pyogenes and Streptococcus agalactiae, and viridans group streptococci. nih.govdovepress.comfda.govnih.govnih.gov

Enterococci (e.g., Enterococcus faecium, Enterococcus faecalis including Vancomycin-Resistant (VRE))

Time-Kill Kinetics and Bacteriostatic Activity In Vitro

In vitro time-kill studies provide insight into the rate and extent of bacterial killing by an antibiotic over time. Tedizolid typically demonstrates bacteriostatic activity against most Gram-positive isolates at clinically relevant concentrations, meaning it inhibits bacterial growth rather than rapidly killing the bacteria. fda.govchula.ac.thresearchgate.netresearchgate.netd-nb.info While a 1 to 2 log10 kill was observed for some strains at concentrations at or above 2X the MIC, this is generally consistent with bacteriostatic rather than bactericidal activity (defined as a ≥3 log10 reduction in CFU/ml). fda.govchula.ac.thresearchgate.net

Comparative Potency Analysis against Linezolid

Numerous studies have compared the in vitro potency of tedizolid to that of linezolid, another oxazolidinone antibiotic. Tedizolid consistently demonstrates greater potency than linezolid against a wide range of Gram-positive bacteria, often exhibiting MIC values that are two to four times lower than those of linezolid. nih.govtandfonline.comdovepress.comnih.govnih.govresearchgate.netnih.govnih.govd-nb.inforesearchgate.net This enhanced potency extends to many isolates that are less susceptible or resistant to linezolid, particularly those harboring the cfr gene. tandfonline.comdovepress.comnih.govnih.govnih.gov

Table 1: Illustrative MIC90 Values (µg/mL) for Tedizolid and Linezolid Against Select Gram-Positive Bacteria

MicroorganismTedizolid MIC90 (µg/mL)Linezolid MIC90 (µg/mL)Fold Difference (Linezolid/Tedizolid)
Staphylococcus aureus (MRSA)0.524
Staphylococcus aureus (MSSA)0.524
Enterococcus faecalis0.524
VRE (E. faecium)0.524
Streptococcus pyogenes0.524
Streptococcus agalactiae0.524
Streptococcus anginosus group0.524

Note: Data compiled from various sources and may represent different isolate collections and testing methodologies. Values are illustrative of the general trend of tedizolid's higher potency. nih.govdovepress.comfda.govnih.gov

Table 2: Tedizolid MIC Ranges (µg/mL) Against Specific Gram-Positive Organisms

MicroorganismTedizolid MIC Range (µg/mL)
Staphylococcus aureus (MRSA)0.125 – 0.5
Staphylococcus aureus (MSSA)0.125 – 0.5
Coagulase-Negative Staphylococci0.06 – 0.5
Streptococcus pneumoniae0.06 – 0.5
Beta-Hemolytic Streptococci0.06 – 1.0
Viridans Group Streptococci0.06 – 0.5
Enterococcus faecalisVaried, generally low
Enterococcus faecium (VRE)Varied

Note: Data compiled from various sources and may represent different isolate collections and testing methodologies. dovepress.comfda.govnih.govnih.govnih.gov

Pharmacodynamic Modeling in Non-Human Biological Systems

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a crucial tool in understanding the relationship between drug exposure and antimicrobial effect, particularly in preclinical settings. frontiersin.orgmdpi.com For tedizolid, the area under the unbound concentration-time curve over 24 hours divided by the minimum inhibitory concentration (fAUC/MIC) ratio has been identified as the PK-PD parameter that best correlates with efficacy in animal infection models. europa.eufda.govhres.canih.gov

Pharmacokinetic-Pharmacodynamic (PK-PD) Relationship Parameters (e.g., fAUC/MIC Ratio)

Studies utilizing neutropenic murine thigh infection models have been instrumental in characterizing the fAUC/MIC target for tedizolid. In these models, a fAUC/MIC ratio of approximately 50 was required to achieve bacterial stasis against MRSA. fda.govnih.govd-nb.info This corresponds to a total AUC/MIC ratio of around 250, assuming approximately 80% protein binding. fda.gov In pulmonary infection models in neutropenic mice, a lower fAUC/MIC of approximately 20 induced bacteriostasis at 24 hours. nih.govd-nb.info

Efficacy Assessment in Animal Infection Models (e.g., Murine Thigh Infection Models, Lung S. aureus Infection Models)

Tedizolid phosphate (B84403) has demonstrated in vivo activity in various animal models of infection, including systemic staphylococcal, enterococcal, and streptococcal infections in mice, as well as localized models such as MRSA skin and soft tissue infections in mice and rats, and lung infections in mice. fda.gov Efficacy was observed in all models tested. fda.gov

In murine thigh infection models, tedizolid has shown efficacy against both MSSA and MRSA. hres.cad-nb.infonih.gov Studies in immunocompetent mice showed that human-simulated exposures of tedizolid and linezolid resulted in similar in vivo efficacy against MRSA and MSSA in a thigh infection model. nih.gov In a neutropenic mouse thigh infection model, bacterial stasis was not achieved with a human-equivalent dose in granulocytopenic mice, highlighting the impact of host immunity. hres.ca

Lung infection models, such as murine pneumonia models, have also been used to assess tedizolid's efficacy. fda.gov In a rabbit model of Staphylococcus aureus necrotizing pneumonia, tedizolid phosphate treatment resulted in a significant decrease in bacterial counts in the lungs compared to saline. nih.gov Tedizolid phosphate also demonstrated superiority over vancomycin (B549263) in this model, partly due to its inhibition of bacterial toxin production. nih.gov Studies in a murine pneumonia model using S. aureus strains from cystic fibrosis patients showed that tedizolid treatment significantly reduced bacterial burdens in the lungs. nih.gov

Influence of Granulocytes on Antimicrobial Activity in Animal Models

The presence of granulocytes has been shown to augment the antibacterial effect of tedizolid in animal models of infection. europa.eueuropa.eunih.govd-nb.info In a mouse thigh infection model, treatment with tedizolid resulted in a significant increase in activity in the presence of granulocytes compared to granulocytopenic animals. fda.govfda.gov This enhanced activity in the presence of granulocytes was observed as an improvement in the exposure-response relationship. fda.gov While the exact mechanism is unclear, it has been hypothesized that the generation of reactive oxygen species (ROS) during phagocytosis might contribute to this enhanced activity. fda.gov The AUC/MIC ratio required to achieve bacteriostasis in neutropenic mice was at least 16 times higher than that in immunocompetent animals. europa.eueuropa.eueuropa.eu

Intracellular Penetration in Cellular Infection Models (e.g., TPH-1 cells)

Tedizolid has demonstrated the ability to penetrate phagocytic cells, such as human macrophages (TPH-1 cells). fda.govnih.govresearchgate.net Studies have shown enhanced cellular accumulation of tedizolid that is both pH and temperature dependent. fda.gov Tedizolid exhibited an intracellular to extracellular ratio of 10 to 14 in human macrophages, which is significantly higher than the ratio of 1 to 2 observed for linezolid. fda.govresearchgate.netresearchgate.net This high intracellular penetration suggests a potential role for tedizolid in treating infections caused by intracellular pathogens. nih.gov Tedizolid has shown good intracellular efficacy against Listeria monocytogenes and S. aureus in infected TPH-1 cells. nih.gov However, some studies in osteocytes suggest weak reduction of intracellular S. aureus inoculum despite improving cell viability. researchgate.netresearchgate.net

In Vitro Drug Combination Studies and Absence of Synergy or Antagonism

In vitro drug combination studies have been conducted to evaluate potential interactions between tedizolid and a variety of other antibacterial and antifungal agents. These studies have consistently demonstrated neither synergy nor antagonism when tedizolid is combined with a broad range of agents. sahpra.org.zafda.goveuropa.euhres.caeuropa.eufda.gov

Combinations tested include those with aztreonam, ceftriaxone, ceftazidime, imipenem, rifampin, trimethoprim/sulfamethoxazole, minocycline, clindamycin, ciprofloxacin, daptomycin, vancomycin, gentamicin, amphotericin B, ketoconazole (B1673606), and terbinafine (B446). sahpra.org.zafda.goveuropa.euhres.cafda.gov Fractional Inhibitory Concentration (FIC) indices from studies combining tedizolid with antifungal agents like amphotericin B, terbinafine HCl, or ketoconazole against Gram-positive organisms such as MRSA, E. faecalis, S. pyogenes, and S. pneumoniae ranged from 1.08 to 1.19, further supporting the absence of significant interaction. fda.gov

The lack of synergy or antagonism in these in vitro studies suggests that tedizolid's activity is generally independent of the presence of these other antimicrobial agents.

Preclinical Pharmacokinetics and Metabolism of Tedizolid Hcl

Prodrug Conversion to Active Tedizolid (B1663884) by Phosphatases

Tedizolid phosphate (B84403) is a prodrug that is rapidly and extensively converted to its microbiologically active moiety, tedizolid, by the action of endogenous, nonspecific phosphatases present in plasma and tissues. researchgate.netoup.comnih.gov This conversion is a critical step, as the phosphate group enhances aqueous solubility, while the active form, tedizolid, is responsible for the antibacterial effect. oup.com In vitro and in vivo studies have consistently demonstrated this rapid conversion, which limits systemic exposure to the inactive prodrug. researchgate.netoup.com Following administration, tedizolid becomes the only measurable metabolite in the plasma. researchgate.netnih.gov

Absorption and Distribution Studies in Animal Models and Cellular Systems

The absorption and distribution of tedizolid have been characterized in various preclinical models, providing a comprehensive understanding of its pharmacokinetic profile.

Linearity of Pharmacokinetics with Respect to Dose and Time

Preclinical and clinical studies have established that tedizolid exhibits linear pharmacokinetics concerning both dose and time. europa.eueuropa.eu The maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of tedizolid demonstrate a dose-proportional increase within a single oral dose range of 200 mg to 1,200 mg and an intravenous dose range of 100 mg to 400 mg. europa.eueuropa.eu Steady-state concentrations are typically achieved within approximately three days, with a modest accumulation of about 30%. europa.eufda.gov

Tissue Penetration into Interstitial Space Fluid (Adipose, Skeletal Muscle), Epithelial Lining Fluid, and Alveolar Macrophages

Tedizolid demonstrates excellent penetration into various body tissues and fluids. Studies have shown its ability to penetrate the interstitial space fluid of both adipose and skeletal muscle tissue, with exposures similar to the free drug exposure in plasma. fda.govdrugbank.comhres.ca Furthermore, tedizolid effectively penetrates into the epithelial lining fluid (ELF) and alveolar macrophages (AM) in the lungs. drugbank.comnih.govnih.gov In healthy adults, the penetration ratios into ELF and AM were found to be approximately 40-fold and 20-fold higher, respectively, compared to plasma. nih.gov This high level of tissue penetration is a key characteristic, suggesting that plasma concentrations can be a reliable surrogate for concentrations at the site of infection. nih.gov

Protein Binding Characteristics in In Vitro Plasma Systems

In vitro studies have determined the protein binding characteristics of tedizolid across different species. The binding of tedizolid to human plasma proteins is estimated to be between 70% and 90%. oup.comeuropa.eudrugbank.com Comparative data from animal models show varying degrees of protein binding: 97.7% in rats, 92.6% in mice, and 78% in dogs. nih.govresearchgate.net

Metabolic Characterization and Enzyme Interactions In Vitro

The metabolic profile of tedizolid and its potential for drug-drug interactions have been investigated through in vitro studies.

Cytochrome P450 (CYP) Isoenzyme Inhibition and Induction Profiles (e.g., CYP3A4 mRNA Induction)

In vitro studies utilizing human liver microsomes have indicated that neither tedizolid phosphate nor tedizolid significantly inhibits the metabolism mediated by major cytochrome P450 (CYP) isoenzymes, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. europa.eueuropa.eu This suggests a low likelihood of drug interactions based on oxidative metabolism. ebmconsult.com

While direct inhibition of CYP isoenzymes by tedizolid is not significant, an in vitro study in hepatocytes did observe an induction of CYP3A4 mRNA. europa.eueuropa.eu However, a subsequent clinical study demonstrated no clinically meaningful impact on the pharmacokinetics of midazolam, a sensitive CYP3A4 substrate, when co-administered with tedizolid. europa.eu This suggests that despite the in vitro mRNA induction, significant clinical drug-drug interactions via the CYP3A4 pathway are not anticipated. europa.eu The primary route of metabolism for tedizolid is sulfation, with multiple sulfotransferase (SULT) isoforms (SULT1A1, SULT1A2, and SULT2A1) capable of conjugating the drug, indicating that no single enzyme is critical for its clearance. europa.eu

Sulfotransferase (SULT) Isoform Conjugation

In preclinical in vitro studies, the metabolism of tedizolid, the active moiety of tedizolid HCl, is primarily carried out through sulfation. Multiple sulfotransferase (SULT) isoforms have been identified as capable of conjugating tedizolid. europa.eueuropa.eumims.com This suggests that the clearance of tedizolid is not dependent on a single SULT isozyme. europa.eueuropa.eu

The primary isoforms involved in the sulfation of tedizolid belong to multiple families. europa.eu In vitro studies using human liver microsomes and hepatocytes have specifically identified SULT1A1, SULT1A2, and SULT2A1 as key enzymes in the formation of the inactive sulfate (B86663) conjugate of tedizolid. europa.eueuropa.eumims.comfda.govsahpra.org.za This inactive sulfate conjugate is the main metabolite found in excreta. europa.eu The involvement of several SULT isoforms indicates a robust and redundant pathway for tedizolid metabolism. europa.eueuropa.eu

Table 1: Sulfotransferase (SULT) Isoforms Involved in Tedizolid Conjugation (In Vitro)

SULT IsoformRole in Tedizolid MetabolismSource
SULT1A1Capable of conjugating tedizolid europa.eueuropa.eumims.comfda.govsahpra.org.za
SULT1A2Capable of conjugating tedizolid europa.eueuropa.eumims.comfda.govsahpra.org.za
SULT2A1Capable of conjugating tedizolid europa.eueuropa.eumims.comfda.govsahpra.org.za
Multiple IsoformsSuggests no single isozyme is critical for clearance europa.eueuropa.eu

Monoamine Oxidase (MAO) Inhibition Profile (In Vitro and Animal Model Assessments)

Preclinical evaluations have characterized tedizolid as a reversible inhibitor of monoamine oxidase (MAO) in vitro. oup.commdpi.comeuropa.euoup.comhres.canih.govcapes.gov.br Both MAO-A and MAO-B enzymes are weakly inhibited by tedizolid. oup.comnih.gov The prodrug, tedizolid phosphate, does not exhibit inhibitory activity against MAO. oup.com

In vitro studies comparing tedizolid to the other oxazolidinone, linezolid (B1675486), found that both are reversible MAO inhibitors. oup.comnih.gov However, their potency against the two MAO isoforms differs. For tedizolid, the 50% inhibitory concentration (IC50) was determined to be 8.7 µM for MAO-A and 5.7 µM for MAO-B. nih.gov

Despite the in vitro findings, animal models have not shown significant evidence of MAO inhibition in vivo at therapeutic dose levels. oup.comhres.ca In a rat model, pretreatment with tedizolid phosphate did not lead to an increase in blood pressure after administration of tyramine (B21549), a pressor agent metabolized by MAO-A. oup.com Furthermore, the potential for serotonergic effects was assessed using a mouse head twitch model, a method to evaluate serotonergic activity. oup.comnih.gov Tedizolid phosphate was found to be negative in this model, suggesting a low potential for causing serotonin (B10506) syndrome. nih.govdovepress.com

Table 2: In Vitro MAO Inhibition Profile of Tedizolid

EnzymeInhibition TypeIC50 (µM)Source
MAO-AReversible, Weak8.7 nih.gov
MAO-BReversible, Weak5.7 nih.gov

Table 3: Animal Model Assessments of MAO Inhibition by Tedizolid Phosphate

Animal ModelAssessmentFindingSource
Sprague-Dawley RatBlood pressure response to tyramineNo effect on blood pressure oup.com
MouseHead twitch model (serotonergic activity)Negative for serotonergic activity nih.govdovepress.com

Membrane Transporter Interactions (In Vitro), including BCRP

In vitro studies have been conducted to evaluate the potential of tedizolid and its prodrug, tedizolid phosphate, to interact with various drug membrane transporters. These transporters include uptake transporters (OAT1, OAT3, OATP1B1, OATP1B3, OCT1, and OCT2) and efflux transporters (P-gp and BCRP). europa.eueuropa.eumims.com

The results of these in vitro assays showed no consistent or clinically relevant inhibition of most of these transporters by either tedizolid or tedizolid phosphate. europa.eueuropa.eumims.com However, an exception was noted with the Breast Cancer Resistance Protein (BCRP), an efflux transporter. europa.eueuropa.eumims.com Tedizolid was found to inhibit BCRP. europa.eumims.com The IC50 for BCRP inhibition by tedizolid was determined to be 51.1 µM. fda.gov

There is also in vitro data suggesting a potential for tedizolid to inhibit OATP1B1, with an observed inhibition of approximately 30% at a concentration of 30 µM. europa.euhres.ca The in vivo relevance of this finding is considered unknown. hres.ca No significant interactions were observed with P-glycoprotein (P-gp). europa.eu

Table 4: In Vitro Membrane Transporter Interactions of Tedizolid

TransporterCompound TestedFindingIC50 / Inhibition %Source
BCRPTedizolidInhibition51.1 µM europa.eumims.comfda.gov
OATP1B1TedizolidInhibition~30% at 30 µM europa.euhres.ca
P-gpTedizolid / Tedizolid PhosphateNo consistent inhibition- europa.eu
OAT1Tedizolid / Tedizolid PhosphateNo consistent inhibition- europa.eumims.com
OAT3Tedizolid / Tedizolid PhosphateNo consistent inhibition- europa.eumims.com
OATP1B3Tedizolid / Tedizolid PhosphateNo consistent inhibition- europa.eumims.com
OCT1Tedizolid / Tedizolid PhosphateNo consistent inhibition- europa.eumims.com
OCT2Tedizolid / Tedizolid PhosphateNo consistent inhibition- europa.eumims.com

Excretion Pathways (Preclinical/In Vitro Data)

Preclinical data from studies in rats and dogs, as well as in vitro findings, indicate that the primary route of elimination for tedizolid is through the feces. nih.govresearchgate.net Following administration, the majority of the dose is recovered in the feces, primarily as the inactive tedizolid sulfate metabolite. nih.govresearchgate.net This suggests that biliary excretion is the main pathway. researchgate.net

Radiolabeled studies have shown that approximately 80-90% of the administered dose is eliminated via fecal excretion across different species. nih.govresearchgate.net A smaller portion of the dose is excreted in the urine. nih.govresearchgate.net In humans, after a single oral dose of radiolabeled tedizolid phosphate, about 81.5% to 82% of the dose was recovered in the feces and approximately 18% in the urine. europa.eueuropa.eumims.commdpi.comoup.comdovepress.comdrugbank.comeuropa.eu

The vast majority of the excreted substance is the inactive sulfate conjugate. europa.eumims.comnih.gov Less than 3% of the administered dose is excreted as unchanged, active tedizolid. europa.eumims.comeuropa.eu Glucuronidation products were not detected as metabolites. nih.govresearchgate.net The elimination process is largely complete within 96 hours. europa.eueuropa.eumims.comeuropa.eu

Table 5: Preclinical/In Vitro Excretion of Tedizolid

Excretion RoutePercentage of DosePrimary FormSource
Feces~82%Inactive sulfate conjugate europa.eueuropa.eumims.commdpi.comoup.comnih.govresearchgate.netdovepress.comdrugbank.comeuropa.eu
Urine~18%Inactive sulfate conjugate and minor metabolites europa.eueuropa.eumims.commdpi.comoup.comnih.govresearchgate.netdovepress.comdrugbank.comeuropa.eu

Molecular Mechanisms of Resistance to Tedizolid Hcl

Ribosomal Target Site Modifications

The primary mechanism of action for Tedizolid (B1663884) involves binding to the 23S ribosomal RNA (rRNA) of the 50S subunit, which inhibits bacterial protein synthesis. biorxiv.orgoup.com Consequently, modifications at or near this binding site are the most fundamental cause of resistance. These alterations can occur through point mutations in the 23S rRNA itself or in the genes encoding ribosomal proteins that are structurally important for the drug-binding pocket.

Mutations within the domain V region of the 23S rRNA gene are a well-documented mechanism of resistance to oxazolidinones. ekb.egresearchgate.net These mutations can decrease the binding affinity of Tedizolid to its target. The most frequently cited mutation is G2576T (or G2576U in RNA), which has been identified in various bacterial species, including Staphylococcus aureus and Enterococcus faecium. dovepress.comnih.gov While Tedizolid often retains some activity against strains with this mutation compared to linezolid (B1675486), higher minimum inhibitory concentrations (MICs) are observed. dovepress.com

Other point mutations in the 23S rRNA have also been associated with reduced susceptibility to Tedizolid. These include T2500A and T2504A. researchgate.netnih.govresearchgate.net The presence and number of mutated rRNA gene copies can correlate with the level of resistance, as bacteria possess multiple copies of this gene. nih.gov An isolate of E. faecium with a T2504A mutation, for example, exhibited significantly elevated MICs for both linezolid (64 mg/L) and tedizolid (32 mg/L). nih.gov

MutationBacterial Species ExampleImpact on Tedizolid Susceptibility
G2576U/TS. aureus, E. faeciumAssociated with elevated MICs, though Tedizolid may retain some activity. dovepress.comnih.gov
T2500AS. aureusContributes to reduced susceptibility. researchgate.netresearchgate.net
T2504AE. faeciumCan lead to significantly increased MICs (e.g., 32 mg/L). researchgate.netnih.gov

In addition to rRNA mutations, alterations in the amino acid sequences of ribosomal proteins L3, L4, and L22 can confer resistance to oxazolidinones. nih.govbiorxiv.org These proteins are located near the peptidyl transferase center of the ribosome where Tedizolid binds. researchgate.net Mutations in the genes encoding these proteins—rplC (L3), rplD (L4), and rplV (L22)—can indirectly affect drug binding and lead to resistance, often in conjunction with 23S rRNA mutations. ekb.egdovepress.com While reported, mutations in these ribosomal proteins are generally considered a less frequent cause of resistance compared to 23S rRNA alterations or acquired resistance genes. dovepress.com

GeneRibosomal ProteinSignificance in Resistance
rplCL3Mutations can contribute to oxazolidinone resistance. nih.govresearchgate.net
rplDL4Alterations are associated with reduced susceptibility to oxazolidinones. nih.govresearchgate.net
rplVL22Mutations have been implicated in resistance to antibiotics targeting the ribosomal exit tunnel. researchgate.netfrontiersin.org

23S Ribosomal RNA (rRNA) Point Mutations (e.g., G2576U/T, T2500A, T2504A)

Acquired Resistance Genes

Resistance to Tedizolid can also be mediated by the horizontal transfer of specific genes. These genes typically encode enzymes that modify the drug's target or proteins that protect the ribosome from the antibiotic's action.

The cfr (chloramphenicol-florfenicol resistance) gene is a significant mechanism of transferable resistance. scispace.com It encodes an rRNA methyltransferase that modifies an adenine (B156593) residue (A2503) at the drug-binding site within the 23S rRNA. dovepress.comfrontiersin.org This methylation can cause broad cross-resistance to several classes of antibiotics that target the ribosome, including phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (the PhLOPSa phenotype). frontiersin.orgfrontiersin.org

However, Tedizolid was designed with a modified side chain that results in less steric hindrance compared to linezolid when interacting with a cfr-methylated ribosome. oup.com As a result, Tedizolid often maintains significant activity against strains carrying the cfr gene, a notable advantage over earlier oxazolidinones. dovepress.commdpi.com While the presence of cfr alone is generally considered insufficient to confer high-level Tedizolid resistance, it can increase the MIC. biorxiv.org Resistance is more likely if cfr is present alongside other chromosomally mediated resistance mutations. oup.com

The optrA gene represents another transferable resistance mechanism, first identified in enterococci. oup.com This gene encodes an ATP-binding cassette F (ABC-F) family protein that confers resistance to both phenicols and oxazolidinones, including Tedizolid, by protecting the ribosome. dovepress.commdpi.commdpi.com The presence of optrA has been documented in various bacterial species, including Enterococcus faecalis and Enterococcus faecium. frontiersin.orgoup.com Isolates carrying optrA typically exhibit elevated MICs to Tedizolid. frontiersin.orgmdpi.com

The optrA gene is often found on plasmids that also carry other resistance determinants, such as fexA and fexB, which confer resistance primarily to florfenicol (B1672845) and chloramphenicol. nih.govmdpi.com The co-transfer of these genes contributes to multidrug-resistant phenotypes. mdpi.com

optrA, fexA, and fexB Genes

Chromosomal Mutations Beyond Ribosomal Targets (e.g., rpoB)

While the primary mechanism of action for Tedizolid HCl involves binding to the 50S ribosomal subunit to inhibit protein synthesis, resistance can also emerge from mutations in chromosomal genes not directly coding for ribosomal components. patsnap.comeuropa.eu A notable example is the rpoB gene, which encodes the β-subunit of the RNA polymerase enzyme. researchgate.netnih.gov

In-depth laboratory studies have identified specific mutations within the rpoB gene that confer resistance to Tedizolid. For instance, serial passage of a methicillin-resistant Staphylococcus aureus (MRSA) laboratory strain (N315) in the presence of tedizolid led to the identification of a single nucleotide variant, A1345G, in the rpoB gene. nih.govnih.gov This corresponds to an amino acid substitution, D449N. nih.govnih.gov The resulting mutant strain exhibited a tedizolid Minimum Inhibitory Concentration (MIC) of 4 mg/L. nih.govnih.govresearchgate.net

Further research has also implicated other mutations in rpoB in conferring cross-resistance between oxazolidinones and rifampin. One study identified a single missense variant in the rpoB gene at position 1586C > T, resulting in the amino acid substitution Ser529Leu. researchgate.net This mutation was found within the Rifampin Resistance Determining Region (RRDR) and was associated with cross-resistance to both linezolid and tedizolid. researchgate.netnih.gov

It is important to note that the mechanism by which rpoB mutations lead to tedizolid resistance is likely indirect. nih.gov Homology models suggest that the mutated residues in the RNA polymerase would not directly interfere with the action of oxazolidinones. nih.govnih.gov The proposed mechanism may involve alterations in transcriptional regulation or σ-factor binding. nih.gov

Spontaneous Frequency of Resistance Development In Vitro

The spontaneous frequency of mutations that lead to reduced susceptibility to this compound is notably low. In vitro studies have demonstrated that the rate of spontaneous mutations conferring resistance to tedizolid is approximately 10-10. nih.govfda.govhres.ca

One study evaluating the potential for resistance development in one strain of methicillin-susceptible Staphylococcus aureus (MSSA) and one strain of MRSA found a median spontaneous mutation rate that resulted in decreased sensitivity to tedizolid to be 1.1 x 10-10. nih.gov This low frequency of spontaneous resistance development is a significant characteristic of this compound. researchgate.net

Cross-Resistance Patterns with Linezolid and Other Oxazolidinones

Cross-resistance between this compound and other oxazolidinones, such as linezolid, can occur, primarily through mutations in chromosomal genes. europa.eu Organisms that have developed resistance to oxazolidinones due to mutations in the genes encoding 23S rRNA or ribosomal proteins (L3 and L4) are generally cross-resistant to tedizolid. europa.eu

However, Tedizolid often retains activity against some linezolid-resistant strains. msdmanuals.com Specifically, Tedizolid's structure, which includes a hydroxymethyl group at the C5 position, allows it to maintain activity against Staphylococcus aureus strains that express the cfr gene, a mechanism of linezolid resistance, provided there are no concurrent chromosomal mutations. europa.eu

Studies have shown that tedizolid's MICs are often 2-3 doubling dilutions lower than linezolid's MICs against linezolid-resistant isolates. nih.govnih.govoup.com For example, in a study of linezolid-resistant Enterococcus faecium, one isolate with a T2504A mutation in the 23S rRNA gene exhibited a linezolid MIC of 64 mg/L and a tedizolid MIC of 32 mg/L. nih.govnih.govresearchgate.net In another study, against five linezolid-resistant S. aureus strains, the tedizolid MIC ranged from 1 to 8 mg/L, while the linezolid MIC ranged from 8 to 64 mg/L. nih.gov Similarly, for 21 linezolid-resistant E. faecium strains, the tedizolid MIC was 1 to 4 mg/L, compared to a linezolid MIC of 8 to 64 mg/L. nih.gov

The table below summarizes the comparative MICs of Tedizolid and Linezolid against resistant strains from a research study. nih.gov

Bacterial StrainTedizolid MIC (mg/L)Linezolid MIC (mg/L)
Linezolid-resistant S. aureus (5 strains)1 - 88 - 64
Linezolid-resistant E. faecium (21 strains)1 - 48 - 64
Linezolid-resistant S. epidermidis (1 strain)232

Emergence of Multi-Drug Resistance Phenotypes (e.g., PhLOPSa Phenotype)

The use of this compound can, in some instances, select for multi-drug resistance phenotypes. One such phenotype is known as PhLOPSa, which denotes resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A antibiotics. researchgate.netescholarship.org This cross-resistance is often mediated by the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a 23S rRNA methyltransferase. escholarship.org

In a laboratory study, serial passage of an MRSA strain with tedizolid resulted in a mutant with a single nucleotide variant in the rpoB gene. nih.govnih.gov This mutant not only showed an increased MIC for tedizolid but also for linezolid, chloramphenicol, retapamulin, and quinupristin/dalfopristin, which is indicative of the PhLOPSa resistance phenotype. nih.govnih.gov

The PhLOPSa phenotype has also been observed in clinical isolates. The cfr gene, often carried on mobile genetic elements, can be transferred between different bacterial species, contributing to the spread of this multi-drug resistance pattern. escholarship.orgnih.gov While tedizolid was designed to overcome cfr-mediated resistance, the emergence of resistance through other mechanisms, like mutations in rpoB, highlights the ongoing evolution of bacterial resistance. nih.govnih.gov

Synthetic Chemistry and Structural Elucidation of Tedizolid Hcl

Chemical Synthesis Routes for Tedizolid (B1663884) and Tedizolid Phosphate (B84403)

Multiple synthetic strategies have been developed for the preparation of tedizolid and its phosphate prodrug, tedizolid phosphate. These routes often involve convergent approaches, coupling key intermediate fragments.

Precursor Compounds and Intermediate Transformations (e.g., from 2-cyano-5-bromopyridine)

A common starting material for one of the key fragments of tedizolid is 2-cyano-5-bromopyridine. newdrugapprovals.orglookchem.com This precursor undergoes a series of transformations to introduce the tetrazole ring and the methyl group. The synthesis typically involves the reaction of 2-cyano-5-bromopyridine with sodium azide (B81097) and ammonium (B1175870) chloride to form the tetrazole derivative. newdrugapprovals.orglookchem.com Subsequent methylation of the tetrazole ring, for instance, using methyl iodide, yields a mixture of isomers, primarily the desired 2-methyl-2H-tetrazol-5-yl isomer and the less desired 1-methyl-1H-tetrazol-5-yl isomer. newdrugapprovals.orglookchem.com Purification steps, such as column chromatography or recrystallization, are then employed to isolate the required 2-(2-methyl-2H-tetrazol-5-yl)-5-bromopyridine intermediate. google.comnewdrugapprovals.orglookchem.comnewdrugapprovals.org

Another key intermediate is the oxazolidinone core, typically synthesized from a substituted aniline (B41778) derivative, such as 4-bromo-3-fluoroaniline. This aniline undergoes reactions to form the oxazolidinone ring with the correct (5R) stereochemistry and a protected hydroxymethyl group. ciac.jl.cnlookchem.com

Aryl Linked Reaction Methodologies

Aryl coupling reactions are central to connecting the substituted phenyl ring containing the oxazolidinone moiety with the pyridyl-tetrazole fragment. Suzuki coupling and Stille coupling are prominent examples of the cross-coupling methodologies employed. ciac.jl.cngoogleapis.comgoogle.comlookchem.comnewdrugapprovals.org

In the Suzuki coupling approach, a borate (B1201080) intermediate derived from one fragment (e.g., the pyridyl-tetrazole bromide or the oxazolidinone-substituted bromobenzene) is coupled with a halogenated counterpart in the presence of a palladium catalyst. ciac.jl.cngoogleapis.comgoogle.comlookchem.comnewdrugapprovals.org For instance, the reaction of 2-(2-methyl-2H-tetrazol-5-yl)-5-bromopyridine with a boronic acid or boronic ester derived from the oxazolidinone-substituted phenyl group, catalyzed by palladium complexes like Pd/C or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride, has been reported to yield tedizolid or a protected intermediate. ciac.jl.cngoogle.comnewdrugapprovals.org

The Stille coupling reaction, which utilizes organotin reagents, has also been described for the aryl linking step. googleapis.comgoogle.com However, concerns regarding the toxicity of tin reagents have led to a preference for alternative methods like Suzuki coupling in some processes. googleapis.com

These aryl linking reactions are crucial for establishing the biaryl linkage between the fluorophenyl and pyridyl rings in the tedizolid structure. google.com

One-Pot Synthetic Approaches (e.g., from Epoxides and Chlorosulfonyl Isocyanate)

While not explicitly detailed for the entire tedizolid structure from simple epoxides and chlorosulfonyl isocyanate in the search results, the oxazolidinone core itself can be formed through reactions involving epoxides and isocyanates. Chlorosulfonyl isocyanate (CSI) is a highly reactive reagent known to participate in cyclization reactions, including the formation of beta-lactams from alkenes. nih.govcenmed.com The formation of oxazolidinones can involve the reaction of an epoxide with an isocyanate, followed by cyclization. Research into the synthesis of oxazolidinone derivatives, including those with hydroxymethyl substituents similar to tedizolid, has explored cycloaddition reactions involving aziridines and carbon dioxide, catalyzed by transition metals. acs.org These methods aim for efficient and regioselective formation of the oxazolidinone ring. acs.org

Some synthetic strategies for tedizolid intermediates or the final product have incorporated one-pot procedures to improve efficiency and reduce purification steps. googleapis.compatsnap.comwipo.int For example, a one-pot synthesis involving the formation of a borate intermediate and subsequent Suzuki coupling without isolation has been reported for a tedizolid intermediate. googleapis.compatsnap.com Another one-pot method describes the cyclization of a phenylacetic acid derivative with an ethanone (B97240) derivative to form a key pyridine (B92270) intermediate. wipo.intwipo.int

The synthesis of tedizolid phosphate from tedizolid involves the phosphorylation of the hydroxymethyl group on the oxazolidinone ring. This is typically achieved by reacting tedizolid with a phosphorylating agent, such as dibenzyl N,N-diisopropylphosphoramidite, followed by deprotection (e.g., hydrogenolysis with Pd/C) to yield the phosphate. ciac.jl.cn

Derivatization Strategies and Analogue Synthesis for Research Purposes

Derivatization strategies and the synthesis of analogues are important for exploring the structure-activity relationship of tedizolid and developing new compounds with potentially improved properties. Modifications can be made to various parts of the molecule, including the oxazolidinone ring, the fluorophenyl group, the pyridyl ring, or the tetrazole moiety.

Research efforts have focused on introducing diverse functional groups onto the tedizolid core. For example, studies have explored cross-electrophile coupling (XEC) reactions to introduce sp3-hybridized substituents onto the sp2-hybridized carbon of the aryl bromide tedizolid core. nih.gov These methods, including photocatalytic and electrochemical approaches, allow for the rapid synthesis of analogues with varied alkyl chains and functionalities, which is valuable for high-throughput screening and the exploration of chemical space. nih.gov

Analogue synthesis often involves preparing intermediates with different substituents and then coupling them using the established aryl linking methodologies. Modifications to the tetrazole ring or the pyridine ring can lead to analogues with altered electronic or steric properties, potentially impacting ribosomal binding and antibacterial activity. Similarly, variations in the substitution pattern of the fluorophenyl ring or modifications to the hydroxymethyl group can be explored.

The synthesis of stereoisomers, such as (S)-Tedizolid, may also be undertaken for comparative biological studies, although the (5R) configuration is associated with the active compound. metabolomicsworkbench.orgcenmed.com

These derivatization and analogue synthesis efforts contribute to a deeper understanding of how structural modifications influence the potency, spectrum of activity, and pharmacokinetic properties of tedizolid-related compounds.

Structure Activity Relationship Sar of Tedizolid Hcl and Analogues

Identification of Key Structural Moieties Contributing to Antimicrobial Activity

The core of tedizolid's structure is the 3-(3-fluorophenyl)-oxazolidinone ring, designated as Ring A. dovepress.com This nucleus is the essential pharmacophore of the oxazolidinone class, shared with its predecessor, linezolid (B1675486). seq.es The primary mechanism of action for this class involves the inhibition of bacterial protein synthesis. The oxazolidinone nucleus binds to the 50S ribosomal subunit's peptidyl transferase center (PTC), preventing the formation of a functional 70S initiation complex necessary for the translation process. nih.govozmosi.comdrugbank.com This unique mechanism means that cross-resistance between oxazolidinones and other antibiotic classes is unlikely. europa.eu

A critical distinction between tedizolid (B1663884) and linezolid lies in the side chain at the C-5 position of the oxazolidinone ring. Tedizolid features a hydroxymethyl group at this position, replacing the N-acetamide group found in linezolid. dovepress.comseq.es This seemingly minor substitution has profound implications for its activity. The compact hydroxymethyl group is crucial for tedizolid's ability to maintain activity against strains expressing the chloramphenicol-florfenicol resistance (cfr) gene. europa.eumdpi.commdpi.com The cfr gene product methylates the A2503 residue in the 23S rRNA, sterically hindering the binding of linezolid's bulkier acetamide (B32628) group. mdpi.com Tedizolid's smaller C-5 substituent can better accommodate this modification, allowing it to bind effectively despite the methylation. mdpi.com Furthermore, the hydroxyl group can form hydrogen-bond contacts with the phosphate (B84403) oxygen and the 2'-OH of the A2503 residue, contributing to its binding. nih.gov

Tedizolid's enhanced potency, which is four to sixteen times greater than linezolid against many Gram-positive pathogens, is largely attributed to its optimized C- and D-ring system. nih.govresearchgate.netoup.com This system consists of a substituted pyridinyltetrazole group. vulcanchem.com

D-Ring: The unique D-ring (a methyltetrazole ring) provides additional hydrogen bond interactions with the bacterial ribosome's 23S rRNA residues at the PTC. mdpi.comresearchgate.netoup.com This stronger binding affinity enhances its inhibitory effect on protein synthesis. seq.esresearchgate.net Specifically, the tetrazole enables a close interaction with the U2584 nucleotide of the rRNA. nih.gov

C-Ring: The C-ring (a pyridine (B92270) ring) and its orientation, along with the D-ring, create a structure that fits optimally into the binding pocket, further enhancing potency. mdpi.comseq.es

Significance of the C-5 Position Side Chain Modifications

SAR in Overcoming Linezolid Resistance Mechanisms

The structural modifications in tedizolid were intentionally designed to overcome known linezolid resistance mechanisms. The primary mechanism of linezolid resistance involves mutations in the 23S rRNA gene or the presence of the horizontally transmissible cfr methyltransferase gene. mdpi.comnih.gov

Tedizolid's structure gives it advantages against cfr-mediated resistance. As discussed, the hydroxymethyl group at the C-5 position is sterically more compact than linezolid's acetamide group, allowing it to bypass the steric hindrance caused by the methylation of the A2503 residue by the Cfr enzyme. europa.eumdpi.com This allows tedizolid to remain active against many linezolid-resistant strains harboring the cfr gene. nih.govekb.eg

The following table shows the comparative activity of tedizolid and linezolid against various resistant phenotypes, highlighting tedizolid's enhanced potency.

Organism/PhenotypeTedizolid MIC₉₀ (mg/L)Linezolid MIC₉₀ (mg/L)Fold-Difference
Methicillin-Resistant S. aureus (MRSA)0.25 - 0.52 - 44- to 8-fold
Vancomycin-Resistant Enterococcus (VRE)0.5Not specified4- to 8-fold higher potency
Linezolid-Resistant S. aureus (cfr+)0.5 - 1.0>4>4-fold
Linezolid-Resistant S. epidermidis432 - 1288- to 32-fold

Data compiled from multiple in vitro studies. dovepress.comnih.gov

While highly effective against cfr-positive strains, tedizolid's activity can be diminished in strains that have accumulated multiple copies of the cfr gene or possess specific mutations in the V domain of the 23S rRNA gene (e.g., G2576T) or in ribosomal proteins L3 and L4. dovepress.comnih.gov

Influence of Nanocrystallization on Structure-Activity Relationships

Nanocrystallization is a formulation strategy that reduces drug particle size to the nanometer scale, which can improve solubility and dissolution rates. Studies on tedizolid phosphate have shown that this process does not negatively impact its fundamental structure-activity relationship. nih.govresearchgate.net

Fourier-transform infrared spectroscopy (FTIR) analysis confirms that the basic molecular structure of tedizolid phosphate remains unaltered after nanocrystallization. mdpi.com However, the reduction in particle size and decreased crystallinity lead to enhanced aqueous solubility. mdpi.com This improved solubility can lead to increased antimicrobial effectiveness. nih.gov For instance, one study found that tedizolid phosphate nanocrystals (TZP-NCs) exhibited significantly improved activity against Bacillus subtilis and Staphylococcus aureus (including an MRSA strain) compared to a standard aqueous solution of the drug. mdpi.com

The enhanced effect is attributed to the physical properties of the formulation rather than a change in the intrinsic SAR; the increased surface area of the nanocrystals leads to better dissolution and higher local drug concentrations, thereby improving its antimicrobial action. nih.gov

FormulationZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. B. subtilis
Tedizolid Phosphate Nanocrystals (TZP-NC₁)30.23 ± 0.3529.53 ± 0.25
Tedizolid Phosphate Aqueous Solution (TZP-AqS)18.73 ± 0.2518.53 ± 0.21
Blank Aqueous SolutionNo ActivityNo Activity

Data from an in vitro antimicrobial susceptibility test. researchgate.net

These findings indicate that nanocrystallization is a viable method to enhance the delivery and performance of tedizolid without altering its core molecular interactions at the target site. nih.govresearchgate.net

SAR Studies for Novel Chemical Scaffolds Incorporating Tetrazole Derivatives

The tetrazole ring, a key feature of tedizolid's D-ring, is a well-established bioisostere of the carboxylic acid group and is a valuable pharmacophore in medicinal chemistry. capes.gov.brmdpi.com Its hybridization with other antibacterial scaffolds represents a promising strategy for developing new antimicrobial agents. capes.gov.br Tedizolid itself is a successful example of a tetrazole-oxazolidinone hybrid. capes.gov.br

SAR studies on novel chemical scaffolds focus on leveraging the properties of the tetrazole moiety. The tetrazole ring contributes to metabolic stability and can engage in important binding interactions, such as the hydrogen bonds and lone-pair interactions observed with tedizolid at the ribosomal PTC. nih.govresearchgate.net

Research into analogues has demonstrated the utility of the tetrazole scaffold. For example, DA-7867, an amide analogue of tedizolid, also showed promising activity against a range of important clinical pathogens, including drug-resistant organisms. capes.gov.br This reinforces the value of the tetrazole scaffold in the design of new antibacterial agents. capes.gov.br The exploration of different substitutions on the tetrazole ring and its incorporation into diverse chemical backbones are active areas of research aimed at discovering next-generation antibiotics with improved potency, broader spectrum, and the ability to overcome existing resistance mechanisms.

Advanced Research Methodologies and Analytical Techniques for Tedizolid Hcl

Chromatographic Methods for Research Quantification

Accurate quantification of Tedizolid (B1663884) is fundamental for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the primary methods used for this purpose.

HPLC methods combined with ultraviolet (UV) or fluorescence detectors offer reliable and cost-effective quantification of Tedizolid in diverse samples, including biological fluids and bacterial growth media. longdom.orgipinnovative.com These methods are validated for precision and accuracy, making them suitable for routine analysis in many laboratory settings. ipinnovative.com

Several studies have established HPLC-UV methods for Tedizolid. A common approach involves using a reverse-phase C18 column with a mobile phase typically consisting of a buffer like sodium acetate (B1210297) and an organic solvent such as acetonitrile (B52724). longdom.orgmdpi.com Detection is often performed at wavelengths of 251 nm or 300 nm, where Tedizolid exhibits strong absorbance. longdom.orgmdpi.com For instance, one method developed for quantifying Tedizolid in Mueller-Hinton broth used an isocratic elution with 25% acetonitrile and 75% of 0.1% formic acid, achieving a lower limit of quantification (LLOQ) of 0.03 mg/L at a detection wavelength of 300 nm. mdpi.com

Fluorescence detection provides an alternative with enhanced sensitivity and selectivity. An HPLC method using a fluorescence detector was developed to measure Tedizolid concentrations in human serum. nih.gov This method employed an octadecyl silane (B1218182) hypersil column with a mobile phase of 0.1 M phosphoric acid and methanol. nih.gov Detection was achieved with an excitation wavelength of 300 nm and an emission wavelength of 340 nm, resulting in an LLOQ of 0.025 µg/mL. nih.gov

MatrixColumnMobile PhaseDetectionLLOQReference
Mueller-Hinton BrothAccucore® C-18 RPMS (2.6 µm, 100 × 2.1 mm)25% Acetonitrile, 75% of 0.1% Formic Acid (Isocratic)UV at 300 nm0.03 mg/L mdpi.com
Human SerumOctadecyl silane hypersil (5 µm, 150 mm × 4.6 mm)0.1 M Phosphoric Acid and Methanol (60:40, v/v)Fluorescence (Ex: 300 nm, Em: 340 nm)0.025 µg/mL nih.gov
Human Plasma, Saline, Mouse PlasmaReverse Phase Column0.0192 M Sodium Acetate buffer and 23% AcetonitrileUV at 251 nm0.2 µg/mL longdom.org

For applications requiring higher sensitivity and specificity, UPLC-MS/MS is the method of choice. This technique couples the superior separation power of UPLC with the precise detection and quantification capabilities of tandem mass spectrometry. It is widely used for analyzing Tedizolid in complex biological matrices like plasma and aqueous humor. jst.go.jpnih.gov

A typical UPLC-MS/MS method for Tedizolid involves protein precipitation from the sample using acetonitrile, followed by chromatographic separation on a specialized column, such as an Acquity™ HILIC column. nih.gov The mobile phase often consists of a gradient elution of acetonitrile and an aqueous solution containing an additive like ammonium (B1175870) acetate or formic acid. jst.go.jpnih.gov Detection is performed in the positive ion electrospray mode, using multiple reaction monitoring (MRM) to track specific precursor-to-product ion transitions for Tedizolid and an internal standard, such as Linezolid (B1675486) or Tedizolid-d3. jst.go.jpnih.gov For example, a validated method for rabbit aqueous humor used the transition m/z 371.15 → 343.17 for Tedizolid, achieving a lower limit of detection of 1.97 ng/mL. nih.gov

MatrixColumnMobile PhaseIonization/ModeMRM Transitions (m/z)LLOQReference
Human PlasmaOctadecylsilyl columnGradient of Acetonitrile in aqueous 0.1% Formic AcidPositive Ion ElectrosprayNot specified0.5 µg/mL jst.go.jp
Rabbit Aqueous HumorAcquity™ HILIC columnAcetonitrile: 20 mM Ammonium Acetate (85:15, v/v)Positive Ion Electrospray371.15 → 343.174.98 ng/mL nih.gov

High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection

Molecular Biology Techniques for Resistance Mechanism Characterization

Understanding the genetic basis of resistance to Tedizolid is critical for monitoring its long-term efficacy. Molecular biology techniques are indispensable for identifying mutations and resistance genes in bacteria.

PCR and subsequent gene sequencing are cornerstone techniques for investigating known mechanisms of oxazolidinone resistance. nih.govresearchgate.net Resistance to this class of antibiotics, including Tedizolid, is often mediated by mutations in the genes encoding the 23S ribosomal RNA (rRNA) or the ribosomal proteins L3 (rplC) and L4 (rplD). nih.govnih.gov

Researchers use PCR to amplify specific regions of these genes from resistant bacterial isolates. researchgate.netoup.com The amplified DNA fragments are then sequenced, typically using the Sanger method, and compared to the sequences from susceptible strains to identify mutations. nih.gov The G2576T mutation in the 23S rRNA gene is one of the most frequently identified alterations. oup.comnih.gov Additionally, PCR is used to screen for the presence of horizontally transferable resistance genes, such as cfr (a ribosomal RNA methyltransferase), optrA, and poxtA, which can also confer resistance to oxazolidinones. nih.govoup.com

Whole Genome Sequencing (WGS) offers a comprehensive and unbiased approach to discovering the genetic determinants of Tedizolid resistance. tandfonline.comnih.gov Unlike targeted PCR, WGS analyzes the entire genome of a resistant bacterium, enabling the identification of novel or unexpected resistance mutations. biorxiv.org

In several studies, WGS was performed on Tedizolid-resistant strains of Staphylococcus aureus that were generated through in vitro selection. tandfonline.comnih.gov This powerful technique has confirmed mutations in known resistance-associated genes like rplC but has also led to novel discoveries. tandfonline.comresearchgate.net For instance, WGS analysis identified a single nucleotide variant in the rpoB gene, which encodes the β-subunit of RNA polymerase, as a novel mechanism of Tedizolid resistance in an MRSA isolate. biorxiv.orgresearchgate.net This finding was significant as rpoB mutations had not previously been linked to resistance to this class of antimicrobials. biorxiv.org The high-resolution data from WGS provides deep insights into the evolutionary pathways leading to resistance. tandfonline.com

Polymerase Chain Reaction (PCR) and Gene Sequencing

In Vitro Resistance Induction and Selection Models

To proactively study how resistance to Tedizolid can emerge, researchers utilize in vitro resistance induction models. These models involve exposing susceptible bacterial populations to the antibiotic over time to select for resistant mutants. tandfonline.comnih.govnih.gov

A common method is stepwise selection or serial passage. nih.gov This process begins with a susceptible bacterial strain, such as S. aureus ATCC 29213, which is grown in the presence of sub-inhibitory concentrations of Tedizolid. tandfonline.comnih.gov The surviving bacteria are then repeatedly "passaged" or re-cultured into media with progressively increasing concentrations of the drug. nih.gov This sustained selective pressure encourages the development of resistance.

After a number of passages, isolates that can survive at significantly higher Tedizolid concentrations are selected. nih.govtandfonline.com These induced-resistant strains are then characterized to determine their minimum inhibitory concentration (MIC) and are subjected to molecular analysis, often using WGS, to identify the genetic mutations responsible for the resistance phenotype. tandfonline.comnih.gov These models have been instrumental in identifying mutations in genes like rplC and rpoB and in observing associated phenotypic changes, such as the emergence of small colony variants (SCVs) in S. aureus. tandfonline.comnih.govnih.govresearchgate.net

Computational Studies and Modeling of Tedizolid Hcl

Molecular Docking and Ligand-Target Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand (such as Tedizolid) when bound to a receptor (like the bacterial ribosome) and to estimate the binding affinity. Studies involving tedizolid (B1663884) and the ribosomal peptidyl transferase center (PTC) aim to elucidate the specific interactions that contribute to its potent antibacterial activity.

Tedizolid exerts its antibacterial effect by binding to the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex essential for protein synthesis. europa.eufda.govmdpi.com Docking simulations have been used to model the binding of oxazolidinone antibiotics, including tedizolid, to the ribosomal PTC. rsc.org These studies can help visualize the binding pose and identify key residues in the ribosome that interact with different parts of the tedizolid molecule.

Research suggests that the optimization of the tedizolid structure, particularly the addition of pyridine (B92270) and tetrazole rings, allows for additional interactions with the upper region of the ribosome's 50S peptidyltransferase center site, thereby enhancing interactions with the binding site compared to earlier oxazolidinones like linezolid (B1675486). nih.gov Docking studies can provide quantitative estimates of binding free energy, offering insights into the strength of these interactions. For instance, one study reported predicted binding free energies for various oxazolidinones, with tedizolid showing a favorable binding energy to the S. aureus 50S ribosomal subunit. rsc.org

Molecular docking has also been used in studies investigating the interaction of tedizolid with other molecules, such as cyclodextrins, to explore potential drug delivery systems. nih.govresearchgate.net These docking simulations can help understand how tedizolid is encapsulated or interacts with these carriers, influencing its properties like solubility and dissolution rate. nih.govresearchgate.net

Table 1. Predicted Binding Free Energies of Selected Oxazolidinones to S. aureus Ribosomal PTC (PDBID 4WCE)

CompoundPredicted ΔG binding (kcal/mol)PubChem CID
Eperezolid-11.1371685924
Linezolid-10.67441151
Radezolid-10.8611234048
Sutezolid-11.1211234050
Tedizolid-11.2811234049
Posizolid-10.9411234051

Note: Data derived from molecular docking simulations using AutoDock 4.24 with the PTC receptor from S. aureus (PDBID 4WCE). PubChem CIDs are provided for reference. rsc.org

Density Functional Theory (DFT) in Reaction Mechanism Elucidation and Energetic Profiles

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of Tedizolid HCl, DFT can be applied to study its molecular properties, reaction mechanisms (such as degradation or metabolism), and associated energetic profiles.

DFT calculations can provide insights into the stability, reactivity, and electronic distribution within the tedizolid molecule. For example, DFT has been used in studies characterizing the physicochemical properties of drug systems involving tedizolid, such as inclusion complexes with cyclodextrins. nih.govresearchgate.net These calculations can help determine the binding energies and the nature of interactions (e.g., hydrogen bonding, van der Waals forces) at an atomic level. researchgate.net

While specific DFT studies focusing directly on the reaction mechanism elucidation of this compound's synthesis or in vivo metabolism were not extensively detailed in the search results, DFT is a standard tool for such analyses in medicinal chemistry. It can be used to calculate transition states and activation energies for chemical reactions, providing a theoretical basis for understanding reaction pathways and kinetics. DFT has been applied in studies of other tetrazole-containing compounds and oxazolidinone derivatives to examine electronic properties, including HOMO-LUMO gaps, hardness, softness, and molecular electrostatic potential, which are relevant to reactivity and stability. acs.orgresearchgate.net

For instance, DFT calculations were performed to compare the electronic properties of novel D-ribofuranosyl tetrazoles, providing insights into their stability. acs.org Similar approaches could be applied to this compound to understand its intrinsic stability and potential degradation pathways at a theoretical level.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. These simulations are crucial for understanding the conformational flexibility of this compound and its interactions with its environment, including the ribosomal binding site and solvent molecules.

MD simulations can provide dynamic information that is not available from static docking studies. By simulating the system over a period, researchers can observe how the molecule moves, changes shape, and interacts with surrounding molecules. This is particularly important for understanding the stability of ligand-receptor complexes and the influence of the environment on binding.

MD simulations have been employed to validate the results of docking studies and to further explore the stability of ligand-protein complexes. mdpi.com For instance, MD simulations were used to assess the stability of novel linezolid-based oxazolidinones bound to their ribosomal target, complementing docking studies that predicted binding affinities. mdpi.com

While direct MD simulations specifically detailing the conformational analysis of this compound in isolation were not prominently featured in the search results, MD is a widely used technique to study the behavior of drug molecules in solution and in complex with their targets. MD simulations can reveal important aspects such as the flexibility of different parts of the molecule, the formation and breaking of interactions with the binding site, and the influence of solvent effects. frontiersin.orgbiorxiv.org Such simulations could provide a more complete picture of how tedizolid interacts with the dynamic environment of the ribosome.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate chemical structure with biological activity. For this compound and other oxazolidinones, QSAR models can be developed to predict their antibacterial potency against various bacterial strains based on their molecular descriptors.

QSAR studies aim to identify the structural features that are most important for the desired biological activity. By analyzing a series of compounds with known structures and activities, QSAR models can establish mathematical relationships that can then be used to predict the activity of new, untested compounds. This can significantly accelerate the drug discovery process by prioritizing synthesis and testing of compounds with a higher predicted likelihood of success.

QSAR analysis has been applied to oxazolidinone antibiotics to understand the structural requirements for antibacterial efficacy. mdpi.com These studies can help identify favorable substituents or structural modifications that enhance activity against specific pathogens, including resistant strains. While specific QSAR models focused solely on predicting the activity of this compound itself were not extensively detailed, QSAR is a valuable tool in the broader context of developing new oxazolidinone derivatives with improved biological profiles. researchgate.net

QSAR approaches are often used in conjunction with other computational methods like docking and molecular dynamics to build more comprehensive predictive models. By integrating information about binding interactions and molecular properties, QSAR models can become more robust and accurate in predicting biological activity.

In Silico Design of Novel Oxazolidinone Derivatives

In silico design involves using computational methods to design new molecules with desired properties. Based on the understanding gained from molecular docking, DFT, MD simulations, and QSAR modeling of this compound and related compounds, researchers can computationally design novel oxazolidinone derivatives with potentially improved activity, spectrum, or pharmacokinetic properties.

The in silico design process often involves virtual screening of large databases of compounds, de novo design of new molecular structures, and optimization of existing scaffolds based on computational predictions. The goal is to identify promising candidates that are likely to exhibit favorable interactions with the ribosomal target and possess desirable drug-like properties.

The design of novel oxazolidinone derivatives is an active area of research aimed at overcoming limitations such as bacterial resistance and improving safety profiles. mdpi.comacs.orgnih.gov Computational methods play a crucial role in this process by allowing for the rapid evaluation of a large number of potential compounds before they are synthesized and tested experimentally.

For example, computational approaches can be used to design oxazolidinones with modified side chains or fused ring systems that are predicted to have stronger binding to the ribosome or retain activity against resistant strains carrying mutations like the cfr gene. europa.eunih.govresearchgate.net In silico design efforts are guided by the structural insights obtained from studying the binding of existing oxazolidinones like tedizolid to the ribosomal target. mdpi.comnih.gov

Table 2. Examples of Computational Approaches in Designing Novel Oxazolidinone Derivatives

Computational MethodApplication in Design
Molecular DockingPredicting binding poses and affinities of designed compounds to the ribosome.
DFT CalculationsAnalyzing electronic properties, stability, and potential reactivity of new structures.
Molecular DynamicsAssessing the dynamic stability of designed compound-ribosome complexes.
QSAR ModelingPredicting the antibacterial activity of designed compounds.
Virtual ScreeningIdentifying potential lead compounds from large chemical databases.
De Novo DesignGenerating novel molecular structures with desired properties.

The iterative process of in silico design, followed by synthesis and experimental testing, is a powerful approach for discovering and developing new antibacterial agents based on the oxazolidinone scaffold, building upon the knowledge gained from studying compounds like this compound.

Preclinical Toxicology and Safety Pharmacology of Tedizolid Hcl Non Human Studies

In Vitro Assessments of Mitochondrial Protein Synthesis Inhibition in Mammalian Ribosomes

Tedizolid (B1663884), similar to other oxazolidinone antibiotics, exerts its antibacterial activity by inhibiting bacterial protein synthesis through binding to the 23S rRNA of the 50S ribosomal subunit dovepress.com. This mechanism is distinct from many other antibiotic classes, reducing the risk of cross-resistance nih.gov. However, mammalian mitochondrial ribosomes share structural similarities with bacterial ribosomes, making them a potential target for oxazolidinones, which can lead to inhibition of mitochondrial protein synthesis (MPS) nih.govcore.ac.uk.

In vitro studies using isolated rat heart mitochondria have shown that tedizolid inhibits MPS. Tedizolid demonstrated a lower 50% inhibitory concentration (IC50) for MPS compared to linezolid (B1675486), suggesting it is a more potent inhibitor of MPS in this in vitro system core.ac.uk. Specifically, the average IC50 for tedizolid was reported as 0.31 ± 0.02 µM, while that for linezolid was 6.4 ± 1.2 µM core.ac.uk. Studies in cultured human promyelocytes (HL-60) and monocytes (THP-1) also indicated that tedizolid was a more potent inhibitor of mitochondrial protein expression (measured by cytochrome c-oxidase subunit I expression), cytochrome c-oxidase activity, and mitochondrial oxidative metabolism compared to linezolid at equipotent and clinically pertinent concentrations nih.govasm.org. These effects were observed to be rapid and complete within 48 to 72 hours of exposure but were also quickly and fully reversible upon drug withdrawal nih.govasm.org.

Despite its in vitro potency against mitochondrial protein synthesis, studies investigating the cellular uptake and subcellular distribution of tedizolid in murine J774 macrophages did not find evidence of a stable association of tedizolid with mitochondria, suggesting the drug may be primarily free in the cytosol ucl.ac.be.

Animal Toxicology Studies (e.g., Rats)

Repeated oral and intravenous dosing of tedizolid phosphate (B84403) in rats in 1-month and 3-month toxicology studies revealed several systemic toxicities hres.caeuropa.eufda.goveuropa.eumedicines.org.uksamipharmapk.comeuropa.eueuropa.eu. These effects were generally observed at plasma tedizolid exposure levels (AUC) significantly greater than those associated with the human therapeutic dose hres.caeuropa.eufda.goveuropa.eumedicines.org.uksamipharmapk.comeuropa.eueuropa.eu.

Bone Marrow Hypocellularity and Associated Hematological Changes (Reversibility and Exposure Correlation)

A key finding in repeated-dose studies in rats was the induction of bone marrow hypocellularity affecting myeloid, erythroid, and megakaryocyte lineages hres.caeuropa.eufda.goveuropa.eumedicines.org.uksamipharmapk.comeuropa.eueuropa.eu. This hypocellularity was associated with a reduction in circulating red blood cells (RBCs), white blood cells (WBCs), and platelets hres.caeuropa.eufda.goveuropa.eumedicines.org.uksamipharmapk.comeuropa.eueuropa.eu. These hematopoietic effects were dose- and time-dependent hres.caeuropa.eufda.goveuropa.eumedicines.org.uksamipharmapk.comeuropa.eueuropa.eu. Importantly, these effects showed evidence of reversibility upon cessation of dosing hres.caeuropa.eufda.goveuropa.eumedicines.org.uksamipharmapk.comeuropa.eueuropa.eu. The observed bone marrow hypocellularity and hematological changes occurred at plasma tedizolid exposure levels (AUC) that were ≥6-fold greater than the plasma exposure associated with the human therapeutic dose hres.caeuropa.eufda.goveuropa.eumedicines.org.uksamipharmapk.comeuropa.eueuropa.eu. In dogs, no adverse hematopoietic effects were noted at tedizolid exposure levels (AUC) ≥3-fold greater than the human therapeutic dose hres.ca.

Dose- and Time-Dependent Effects in Repeated Dosing Studies

Beyond hematopoietic effects, repeated dosing studies in rats at higher doses and longer durations also showed toxicities in other organs, including the liver (increased liver enzymes, hepatocellular centrilobular degeneration and atrophy), renal tubular degeneration, and reproductive organ degeneration and atrophy in both males and females fda.gov. These systemic toxicities were dose and duration dependent fda.gov.

In safety pharmacology studies evaluating neural, cardiovascular, respiratory, renal, and gastrointestinal systems in animals, limited tedizolid-related effects were observed only at high doses fda.govnih.gov. These effects included increased hexobarbital-induced sleep time and reduced spontaneous locomotor activity in mice, significantly increased urinary sodium and chloride, and significantly reduced mean gastric volume and total gastric acidity fda.gov.

Animal Immunotoxicology Studies (e.g., Splenic B and T Cell Reduction, Plasma IgG Titers)

A 1-month immunotoxicology study in rats involving repeated oral dosing of tedizolid phosphate demonstrated a significant reduction in splenic B cells and T cells hres.caeuropa.eueuropa.eusamipharmapk.comeuropa.eunih.gov. This study also showed a reduction in plasma IgG titers and IgG-mediated plaque formation fda.gov. These immunotoxicology effects occurred at plasma tedizolid exposure levels (AUC) ≥3-fold greater than the expected human plasma exposure associated with the therapeutic dose hres.caeuropa.eufda.goveuropa.eusamipharmapk.comeuropa.eunih.gov.

Animal Reproductive and Developmental Toxicity Studies (e.g., Fertility, Embryo-Foetal Development in Mice and Rats)

Animal studies have investigated the potential of tedizolid phosphate to affect fertility and embryo-foetal development europa.eueuropa.eunih.govnih.gov.

In fertility studies, oral administration of tedizolid phosphate had no adverse effects on the fertility or reproductive performance of male rats, including spermatogenesis, at doses up to 50 mg/kg/day, which equated to exposure margins of ≥5.3-fold relative to human plasma AUC levels at the therapeutic dose europa.eu. Similarly, there were no adverse effects on the fertility or reproductive performance of adult female rats at doses up to 15 mg/kg/day, with plasma tedizolid exposure (AUC) approximately 4-fold higher than that in humans at the therapeutic dose europa.eu.

Embryo-foetal development studies in mice and rats showed that tedizolid phosphate produced developmental toxicities europa.eueuropa.eunih.govnih.gov. In mice, foetal developmental effects observed in the absence of maternal toxicity included reduced foetal weights and an increased incidence of costal cartilage fusion at a dose of 25 mg/kg/day (4-fold the estimated human exposure level based on AUCs) europa.eunih.govnih.gov. In rats, decreased foetal weights and increased skeletal variations, including reduced ossification of the sternabrae, vertebrae, and skull, were observed at a dose of 15 mg/kg/day (6-fold the estimated human exposure based on AUCs) europa.eunih.gov. These effects in rats were associated with maternal toxicity (reduced maternal body weights) europa.eu. In rabbits, reduced foetal weights were observed at doses associated with maternal toxicity, but no malformations or variations occurred nih.gov.

The no observed adverse effect levels (NOAELs) for foetal toxicity in mice (5 mg/kg/day) and for maternal and foetal toxicity in rats (2.5 mg/kg/day) were associated with tedizolid plasma AUC values approximately equivalent to the tedizolid AUC value associated with the oral human therapeutic dose europa.eueuropa.eusamipharmapk.comnih.gov. In a pre- and postnatal study in female rats, there were no adverse maternal or offspring effects at the highest tested dose (3.75 mg/kg/day), which resulted in plasma tedizolid exposure approximately equivalent to the human plasma AUC exposure at the clinical dose nih.gov. Tedizolid is excreted in the breast milk of rats hres.caeuropa.eunih.gov.

Animal Models for Evaluation of Drug-Drug Interaction Potential (e.g., MAO Interactions with Adrenergic/Serotonergic Agents)

Tedizolid is a reversible, non-selective inhibitor of monoamine oxidase (MAO) in vitro hres.cafda.govnih.govnih.govoup.comresearchgate.net. However, nonclinical studies did not demonstrate evidence of MAO inhibition in vivo at anticipated therapeutic exposures hres.cafda.govnih.govnih.govfda.govresearchgate.net.

In vitro testing of MAO enzymatic activity revealed that tedizolid and linezolid are both weak and reversible MAO inhibitors with similar potency on a molar basis, while the prodrug tedizolid phosphate did not inhibit enzyme activity nih.govoup.comresearchgate.net.

Animal models were used to assess the potential for MAO interactions. A tyramine (B21549) challenge study in rats pre-treated with tedizolid phosphate showed no significant effect on mean arterial pressure fda.govoup.com. Tedizolid phosphate was also negative in the mouse head twitch model, which is used to predict serotonergic activity nih.govnih.govresearchgate.netresearchgate.net. In this mouse model, doses of tedizolid phosphate up to 30-fold above the human equivalent dose did not cause an increase in serotonergic effects compared to vehicle control researchgate.net.

Data Tables

Based on the search results, specific quantitative data suitable for interactive tables across all sections are limited in the provided snippets. However, key findings regarding exposure multiples relative to human therapeutic dose for observed toxicities can be summarized.

Toxicity EndpointAnimal Model (Species)Exposure Multiple (AUC) Relative to Human Therapeutic DoseReversibility
Bone Marrow Hypocellularity & Hematological ChangesRat≥6-fold hres.caeuropa.eufda.goveuropa.eumedicines.org.uksamipharmapk.comeuropa.eueuropa.euYes hres.caeuropa.eufda.goveuropa.eumedicines.org.uksamipharmapk.comeuropa.eueuropa.eu
Bone Marrow Hypocellularity & Hematological ChangesDog≥3-fold (No adverse effects) hres.caNot Applicable
Splenic B and T Cell Reduction, Plasma IgG TitersRat≥3-fold hres.caeuropa.eufda.goveuropa.eusamipharmapk.comeuropa.eunih.govNot explicitly stated in snippets, but often associated with reversibility of cell populations.
Foetal Developmental Toxicity (Reduced weight, skeletal variations)Mouse4-fold (at NOAEL for foetal toxicity: approximately equivalent) europa.eunih.govnih.govNot Applicable
Foetal Developmental Toxicity (Reduced weight, skeletal variations)Rat6-fold (at NOAEL for maternal/foetal toxicity: approximately equivalent) europa.eueuropa.eusamipharmapk.comnih.govNot Applicable

Note: Exposure multiples are approximate and based on AUC comparisons.

Emerging Research Areas and Future Directions for Tedizolid Hcl

Exploration of Tedizolid (B1663884) HCl Efficacy Against Novel Pathogens or Specific Resistant Strains

While approved for specific indications, the in vitro activity of Tedizolid suggests potential utility against a wider range of challenging pathogens.

Tedizolid has demonstrated potent in vitro activity against various mycobacterial species, including Mycobacterium tuberculosis and nontuberculous mycobacteria (NTM). nih.gov Studies show that Tedizolid often has equivalent or greater potency compared to the first-generation oxazolidinone, linezolid (B1675486).

Research findings indicate that Tedizolid exhibits lower minimum inhibitory concentrations (MICs) than linezolid against several NTM species. For instance, in a study of 170 rapidly growing mycobacteria isolates, Tedizolid showed MIC₅₀ and/or MIC₉₀ values that were one- to eight-fold lower than those for linezolid. nih.gov Specifically, for Mycobacterium abscessus subsp. abscessus, the Tedizolid MIC₉₀ was 8 μg/ml, compared to 32 μg/ml for linezolid. nih.gov Similarly, against M. chelonae, the Tedizolid MIC₉₀ was 2 μg/ml, whereas linezolid's was 16 μg/ml. nih.gov Another study investigating 130 M. abscessus complex isolates found a Tedizolid MIC₅₀ of 1 mg/L and a MIC₉₀ of 4 mg/L across all members of the complex. frontiersin.org This enhanced in vitro potency suggests that Tedizolid warrants further evaluation as a potential treatment for infections caused by these difficult-to-treat organisms. nih.govfrontiersin.org

Table 1: Comparative In Vitro Activity of Tedizolid and Linezolid Against Nontuberculous Mycobacteria (NTM)

Mycobacterial Species Number of Isolates Tedizolid MIC₉₀ (μg/ml) Linezolid MIC₉₀ (μg/ml) Source
M. abscessus subsp. abscessus 81 8 32 nih.gov
M. abscessus subsp. massiliense 12 4 32 nih.gov
M. fortuitum 20 2 4 nih.gov

The activity of Tedizolid against anaerobic bacteria is a significant area of research. Studies have shown its effectiveness against a wide range of anaerobes, including clinically important species like Bacteroides fragilis. Tedizolid is often more potent than linezolid against these organisms. nih.gov

In a comprehensive study of 332 anaerobic isolates, Tedizolid was active at ≤2 μg/ml against all tested organisms except for Bilophila wadsworthia. nih.gov For the Bacteroides fragilis group, the MIC₉₀ of Tedizolid was 1 μg/ml, compared to a range of 2 to 4 μg/ml for linezolid. nih.gov Crucially, Tedizolid maintains its activity against B. fragilis strains that are resistant to other common antibiotics. One study of 124 Bacteroides group clinical isolates found that Tedizolid was active (MICs 0.5–2 μg/ml) against strains resistant to ertapenem, metronidazole, and piperacillin-tazobactam. researchgate.netnih.gov These findings suggest that Tedizolid could be a valuable agent for treating mixed infections where anaerobes, particularly resistant B. fragilis group species, are involved. researchgate.netnih.gov

Table 2: Comparative In Vitro Activity of Tedizolid and Linezolid Against Bacteroides fragilis Group

Antibiotic MIC Range (μg/ml) MIC₉₀ (μg/ml) Source
Tedizolid 0.5 - 4 2 researchgate.netnih.gov

Activity against Mycobacteria

Development of Advanced Preclinical Models for Efficacy and PK/PD Studies (e.g., Osteomyelitis Models)

To better understand the potential of Tedizolid in complex infections, researchers are developing advanced preclinical models. A notable example is the creation of a mouse model for osteomyelitis to conduct pharmacokinetic/pharmacodynamic (PK/PD) evaluations. researchgate.netoup.com Osteomyelitis is an infection of the bone that is challenging to treat, and standard infection models may not accurately predict an antibiotic's efficacy in this specific environment. oup.comoup.com

In one such study, an osteomyelitis model was established by implanting a suture contaminated with methicillin-resistant Staphylococcus aureus (MRSA) into the tibia of mice. oup.com This model was used to determine the PK/PD targets for Tedizolid. The study found that the ratio of the area under the free drug concentration-time curve over 24 hours to the MIC (fAUC₂₄/MIC) was the PK/PD index that best correlated with Tedizolid's antibacterial activity (R² = 0.95). oup.com In immunocompetent mice, the target fAUC₂₄/MIC value for a static (inhibiting growth) effect against MRSA was 2.40, and for a 1 log₁₀ reduction in bacteria, the target was 49.20. researchgate.netoup.com The development of such specialized models is crucial for establishing the parameters needed for effective treatment of deep-seated infections like osteomyelitis. oup.com

Investigation of Novel Drug Delivery Systems (e.g., Nanocrystals for Topical Applications)

Improving drug delivery is another key focus of Tedizolid research, particularly for localized infections. Tedizolid phosphate's poor aqueous solubility can limit its effectiveness in topical formulations. nih.gov To overcome this, researchers are exploring novel drug delivery systems like nanocrystals and nanoparticles. nih.govmdpi.com

One area of focus is the development of positively charged nanocrystals of Tedizolid phosphate (B84403) for topical ocular applications. nih.govnih.gov Nanocrystal formulations can improve the solubility and ocular availability of drugs. mdpi.com Studies have shown that Tedizolid phosphate nanocrystals exhibit significantly enhanced antibacterial activity against several Gram-positive bacteria, including MRSA, compared to the pure drug. nih.gov In another approach, chitosan-based nanoparticles (CSNPs) have been developed for ocular delivery. These nanoparticles demonstrated sustained release of the drug and a 2.4-fold increase in transcorneal flux compared to an aqueous suspension of Tedizolid phosphate, indicating better corneal retention and penetration. mdpi.com These advanced delivery systems may expand the use of Tedizolid to treat topical infections more effectively. nih.govmdpi.com

Mechanism-Based Drug Design Strategies for Next-Generation Oxazolidinones

The success and structural features of Tedizolid are informing the design of the next generation of oxazolidinone antibiotics. nih.gov The goal is to create new agents with improved efficacy, a broader spectrum of activity (including against Gram-negative bacteria), and the ability to overcome resistance. nih.gov

Tedizolid's design, particularly its modified C- and D-rings, provides additional hydrogen bonding interactions with the bacterial ribosome, which is thought to contribute to its enhanced potency compared to linezolid. nih.govnih.gov Structure-based design approaches are leveraging these insights. Researchers are creating fused heterocyclic C-ring substructures and modifying the C5-side chain to balance potency and drug-like properties. nih.gov Strategies for future oxazolidinones also focus on reducing the risk of side effects like myelosuppression, which has been a concern with this class of drugs. patsnap.com For example, the drug Contezolid was specifically designed to reduce myelosuppression and monoamine oxidase inhibition. patsnap.commdpi.com These mechanism-based strategies are crucial for staying ahead of bacterial resistance and improving the safety of this important antibiotic class. nih.gov

Combinatorial Strategies with Other Antimicrobials in Preclinical Settings

Investigating Tedizolid in combination with other antimicrobial agents is essential to understand potential synergistic or antagonistic interactions. In vitro drug combination studies have been conducted to assess the effect of Tedizolid when paired with a wide array of other drugs.

These studies have tested Tedizolid in combination with antibiotics and antifungals such as aztreonam, ceftriaxone, imipenem, rifampin, ciprofloxacin, daptomycin, vancomycin (B549263), gentamicin, and amphotericin B. fda.goveuropa.eu The results from these preclinical in vitro studies have consistently shown that there is neither synergy (enhanced effect) nor antagonism (reduced effect) between Tedizolid and the other tested antimicrobials. fda.goveuropa.eueuropa.eu This neutral interaction profile is important, as it suggests that Tedizolid could potentially be co-administered with other antimicrobial agents in complex infections without negatively impacting their individual activities.

Table 3: Chemical Compounds Mentioned

Compound Name
Amphotericin B
Aztreonam
Cefoxitin
Ceftazidime
Ceftriaxone
Chitosan
Ciprofloxacin
Clarithromycin
Clindamycin
Colistin
Contezolid
Cyclophosphamide
Daptomycin
Dexamethasone
Eperezolid
Erlotinib
Ertapenem
Gentamicin
Hydrocortisone
Imipenem
Ketoconazole (B1673606)
Levonorgestrel
Linezolid
Meropenem
Metronidazole
Midazolam
Minocycline
Moxifloxacin
Piperacillin
Piperacillin-tazobactam
Poloxamer 188 (P188)
Polyvinyl alcohol (PVA)
Posizolid
Prednisolone
Pretomanid
Rifampin
Sutezolid
Tedizolid
Tedizolid HCl
Tedizolid phosphate
Terbinafine (B446)
Tigecycline
Trimethoprim/sulfamethoxazole
Tripolyphosphate-sodium (TPP)

Further Elucidation of Undefined Molecular Mechanisms of Resistance

While the primary mechanisms of resistance to oxazolidinones like this compound are well-documented, emerging research seeks to clarify less understood pathways that contribute to reduced susceptibility. The known mechanisms primarily involve mutations in the drug's target site within the bacterial ribosome or the acquisition of mobile genetic elements. researchgate.netnih.gov Resistance can arise from mutations in the V domain of the 23S ribosomal RNA (rRNA), most commonly at position G2576T, or in the genes encoding ribosomal proteins L3 and L4. researchgate.netnih.govoup.com

Additionally, bacteria can acquire transferable genes that confer resistance. These include the cfr (chloramphenicol-florfenicol resistance) gene and its variants, which encode an rRNA methyltransferase, leading to co-resistance to multiple antibiotic classes. researchgate.net Other significant transferable resistance genes are optrA and poxtA, which encode ATP-binding cassette F (ABC-F) proteins that mediate resistance to oxazolidinones and phenicols. researchgate.net While alterations in 23S rRNA are the main resistance mechanism in Enterococcus faecium, the optrA gene is more prevalent in resistant Enterococcus faecalis. oup.comresearchgate.net

Despite this knowledge, the full spectrum of resistance is still being explored. The role of other molecular mechanisms, such as efflux pumps, in conferring resistance to this compound is an area requiring further investigation. Efflux pumps are proteins that actively transport antibiotics out of the bacterial cell, reducing the intracellular drug concentration. One study investigating linezolid-resistant E. faecalis found that the addition of an efflux pump inhibitor, CCCP (Carbonyl cyanide m-chlorophenyl hydrazone), most significantly decreased the minimum inhibitory concentrations (MICs) of radezolid, followed by tedizolid, suggesting that efflux systems play a role in resistance to these newer oxazolidinones. dovepress.com The specific pumps involved and the extent of their clinical impact on this compound efficacy remain to be fully defined.

Furthermore, the complex interplay between different resistance mutations and genes is not completely understood. For instance, some isolates have been found to carry both optrA and cfr or cfr(D) genes simultaneously. dovepress.com The cumulative effect of these multiple resistance determinants on this compound susceptibility and the potential for the emergence of novel combinations of resistance mechanisms warrant ongoing surveillance and deeper molecular characterization. nih.gov

Research on Potential Applications Beyond Approved Indications (e.g., Osteoarticular Infections, Nosocomial Pneumonia in Preclinical Contexts)

This compound's potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and its favorable pharmacokinetic profile have prompted research into its use for infections beyond its approved indication for acute bacterial skin and skin structure infections (ABSSSI). seq.esresearchgate.net Key areas of investigation include complex infections requiring long-term therapy, such as osteoarticular infections, and serious hospital-acquired infections like nosocomial pneumonia. seq.esresearchgate.net

Osteoarticular Infections

The treatment of bone and joint infections, such as osteomyelitis and prosthetic joint infections (PJI), often requires prolonged antibiotic courses, which can be limited by drug toxicity. seq.esresearchgate.net this compound has emerged as an attractive alternative to linezolid for these conditions, primarily due to an expectation of a better long-term safety profile. seq.esnih.gov

Preclinical studies have also shown that the combination of tedizolid with rifampicin (B610482) prevented the emergence of rifampicin resistance in an in vitro model of S. aureus mature biofilm, a finding of significant relevance for treating implant-related infections. seq.es An open-label clinical trial (OTTER) is further investigating the tolerability, safety, and efficacy of oral tedizolid for the treatment of bone and joint infections. clinicaltrials.govasm.org

Clinical Research on this compound for Osteoarticular Infections

Study Type / IdentifierNumber of PatientsInfection TypeKey FindingsReference
Multicenter Retrospective Study51Osteoarthritis (53%), PJI (33.3%), Diabetic Foot (18%)Overall cure rate of 83% with a median treatment duration of 29 days. Favorable safety profile with less myelotoxicity compared to linezolid. seq.esnih.govresearchgate.net
Systematic Review15 Clinical Studies (106 patients evaluated for efficacy)Bone and joint infections (PJI, osteomyelitis, septic arthritis)Therapy success rates ranged from 76.5% to 100% in cohort studies. Favorable safety profile reported in 11 of 15 studies. nih.gov
Open-Label Clinical Trial (OTTER)OngoingBone and joint infectionsAims to formally evaluate the tolerability, safety, and efficacy of prolonged oral tedizolid therapy for bone and joint infections. clinicaltrials.govasm.org

Nosocomial Pneumonia

The high concentration of this compound in lung epithelial lining fluid and alveolar macrophages observed in preclinical and early human studies suggested its potential for treating respiratory infections. researchgate.netoup.com This led to a Phase 3, randomized, double-blind clinical trial (NCT02019420) to evaluate its efficacy and safety for treating ventilated hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP) caused by Gram-positive bacteria. clinicaltrials.govnih.gov

In this study, 726 patients were randomized to receive either intravenous this compound for 7 days or intravenous linezolid for 10 days. nih.gov The primary endpoint was all-cause mortality at day 28. The results showed that this compound was non-inferior to linezolid for this endpoint, with mortality rates of 28.1% for tedizolid and 26.4% for linezolid. nih.govresearchgate.net

However, non-inferiority was not met for the secondary endpoint of investigator-assessed clinical response at the test-of-cure visit. nih.govresearchgate.net The clinical cure rate was 56.3% in the tedizolid group compared to 63.9% in the linezolid group. nih.govresearchgate.net Due to the failure to meet this secondary endpoint, this compound is not approved for the treatment of nosocomial pneumonia. researchgate.net Further clinical investigations would be necessary to confirm a role for tedizolid in this indication. researchgate.net

Phase 3 Trial of this compound for Nosocomial Pneumonia (HABP/VABP)

Trial IdentifierEndpointsThis compound GroupLinezolid GroupOutcomeReference
NCT02019420Primary: All-Cause Mortality at Day 2828.1%26.4%Non-inferiority met nih.govresearchgate.net
Secondary: Investigator-Assessed Clinical Cure at TOC56.3%63.9%Non-inferiority not met nih.govresearchgate.net

Q & A

Q. What in vitro models best replicate this compound’s activity against intracellular pathogens like Listeria monocytogenes?

  • Methodological Answer : Use macrophage infection assays (e.g., THP-1 cells) with gentamicin protection to assess intracellular bactericidal activity. Measure drug accumulation via LC-MS/MS and correlate with bacterial viability (CFU counts). Include controls for pH-dependent drug activation in lysosomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.